molecular formula C11H14O2 B1220753 4-Methyl-4-phenyl-1,3-dioxane CAS No. 1200-73-3

4-Methyl-4-phenyl-1,3-dioxane

Cat. No.: B1220753
CAS No.: 1200-73-3
M. Wt: 178.23 g/mol
InChI Key: UWMUVCPSXOGVND-UHFFFAOYSA-N
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Description

4-Methyl-4-phenyl-1,3-dioxane is an organic compound with the molecular formula C11H14O2. It belongs to the class of 1,3-dioxanes, which are six-membered cyclic acetals. This compound is characterized by the presence of a methyl group and a phenyl group attached to the dioxane ring. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-4-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products. The use of molecular sieves or orthoesters can enhance the efficiency of water removal during the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can lead to the formation of carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Comparison with Similar Compounds

4-Methyl-4-phenyl-1,3-dioxane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the methyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-methyl-4-phenyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(7-8-12-9-13-11)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMUVCPSXOGVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870865
Record name 4-Methyl-4-phenyl-1,3-dioxane
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200-73-3
Record name 4-Methyl-4-phenyl-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200-73-3
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Record name 4-Methyl-4-phenyl-1,3-dioxane
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Record name NSC345693
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Record name 4-Methyl-4-phenyl-1,3-dioxane
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Record name 4-methyl-4-phenyl-1,3-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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